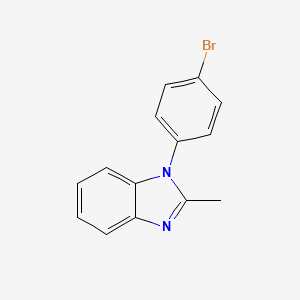

1-(4-Bromophenyl)-2-methylbenzimidazole

Description

1-(4-Bromophenyl)-2-methylbenzimidazole is a benzimidazole derivative characterized by a bromophenyl group at the 1-position and a methyl group at the 2-position of the benzimidazole core. Benzimidazoles are nitrogen-containing heterocycles with broad applications in medicinal chemistry, materials science, and coordination chemistry . This compound has been synthesized via condensation of 4-bromobenzaldehyde with benzene-1,2-diamine in the presence of trimethylsilyl chloride (TMSCl), followed by recrystallization .

Properties

Molecular Formula |

C14H11BrN2 |

|---|---|

Molecular Weight |

287.15 g/mol |

IUPAC Name |

1-(4-bromophenyl)-2-methylbenzimidazole |

InChI |

InChI=1S/C14H11BrN2/c1-10-16-13-4-2-3-5-14(13)17(10)12-8-6-11(15)7-9-12/h2-9H,1H3 |

InChI Key |

YNMKCWVCXNWXAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-methylbenzimidazole typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and o-phenylenediamine.

Cyclization Reaction: The key step involves the cyclization of 4-bromoaniline with o-phenylenediamine under acidic conditions to form the benzimidazole core.

Methylation: The final step involves the methylation of the benzimidazole core to introduce the methyl group at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes The reaction conditions are optimized to ensure high yield and purity of the final product

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-methylbenzimidazole undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Nucleophilic Substitution: The benzimidazole core can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used.

Nucleophilic Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further explored for their biological activities.

Scientific Research Applications

1-(4-Bromophenyl)-2-methylbenzimidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-methylbenzimidazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Key Observations :

- Halogen vs. Ethyl groups (e.g., in 1-(4-Bromophenyl)-2-ethylbenzimidazole) increase lipophilicity but reduce solubility .

- Electronic Effects : Methoxy groups (e.g., in 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole) donate electron density, altering reactivity in electrophilic substitutions , whereas bromine and fluorine introduce electron-withdrawing effects .

Table 2: Antimicrobial and Pharmacological Profiles

Key Observations :

- Role of Substituents: Amino groups at the 2-position (e.g., in zinc complexes) significantly enhance antibacterial activity compared to methyl groups . Thiophene-containing derivatives exhibit broader pharmacological profiles due to increased π-π interactions .

- Halogen Impact : Bromine atoms (as in the target compound) may improve binding to biological targets via halogen bonding but require further validation .

Key Observations :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Bromophenyl)-2-methylbenzimidazole, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via condensation of 4-bromobenzaldehyde with 2-methylbenzimidazole precursors. A common approach involves refluxing in ethanol with a catalytic acid (e.g., HCl) or using microwave-assisted synthesis to reduce reaction time. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate). Yield optimization requires controlling stoichiometry, temperature (70–90°C), and solvent polarity .

- Data :

| Parameter | Typical Range |

|---|---|

| Reaction Temperature | 70–90°C |

| Solvent System | Ethanol/Toluene |

| Yield (unoptimized) | 45–60% |

| Purity (HPLC) | ≥95% after purification |

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals dihedral angles between benzimidazole and bromophenyl groups (e.g., 50.72° in related derivatives). Weak intramolecular C–H⋯N hydrogen bonds and Br⋯Br halogen interactions contribute to lattice stability. Refinement protocols (e.g., SHELXL) are critical for resolving disorder in aromatic rings .

- Key Findings :

- Intramolecular H-bonding: C–H⋯N (2.48 Å).

- Halogen interactions: Br⋯Br (3.51 Å).

- Torsion angles: 42–89° between substituents.

Q. What spectroscopic techniques are most effective for confirming the identity of this compound?

- Methodology :

- NMR : NMR shows aromatic protons (δ 7.2–8.1 ppm) and methyl group (δ 2.5 ppm). NMR confirms bromophenyl (C-Br, δ 120–130 ppm) and benzimidazole carbons (δ 140–150 ppm).

- IR : Stretching vibrations for C=N (1600–1650 cm) and C-Br (550–600 cm).

- Mass Spec : Molecular ion peak [M+H] at m/z 301.18 (theoretical) .

Advanced Research Questions

Q. How does substituent regioselectivity impact the biological activity of this compound derivatives?

- Methodology : Computational modeling (e.g., DFT, Molecular Electron Density Theory) predicts electronic effects of substituents. For example, electron-withdrawing groups (e.g., -NO) at the 5-position enhance antimicrobial activity by increasing electrophilicity. Biological assays (MIC tests) validate predictions .

- Case Study :

| Derivative | Substituent Position | MIC (μg/mL, E. coli) |

|---|---|---|

| Parent Compound | N/A | 64 |

| 5-Nitro Derivative | 5-position | 16 |

| 5-Methoxy Derivative | 5-position | 128 |

Q. What challenges arise in the computational modeling of this compound’s reaction pathways, and how are they addressed?

- Methodology : Non-covalent interactions (e.g., halogen bonding) complicate transition-state modeling. MEDT-based studies reveal that steric hindrance from the 4-bromophenyl group directs regioselectivity in cycloaddition reactions. Solvent effects (PCM models) and basis sets (6-311+G**) improve accuracy .

- Key Insight :

- Energy barrier difference between pathways: 3.21 kcal/mol (B3LYP/6-311+G**).

- Predominant product: 1,3,5-trisubstituted derivatives due to Cβ electrophilicity .

Q. How can the photophysical properties of this compound be tuned for materials science applications?

- Methodology : Introducing π-conjugated substituents (e.g., -C≡C-) extends absorption/emission wavelengths. Time-dependent DFT (TD-DFT) calculates excited-state transitions. Experimental validation via UV-Vis (λ 320–400 nm) and fluorescence spectroscopy .

- Data :

| Modification | λ (nm) | Quantum Yield (%) |

|---|---|---|

| Parent Compound | 410 | 15 |

| Alkyne-Substituted | 480 | 34 |

| Triazole Hybrid | 520 | 22 |

Contradictions & Validation

- Synthetic Yield Discrepancies : Microwave synthesis claims 85% yields in some literature vs. 60% in conventional methods. Replication requires strict control of microwave power (300 W) and irradiation time (10–15 min) .

- Biological Activity : Some studies report potent anticancer activity (IC <10 μM), while others show negligible effects. Likely due to assay variability (cell lines, incubation time). Standardized protocols (e.g., MTT assay, 48h incubation) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.